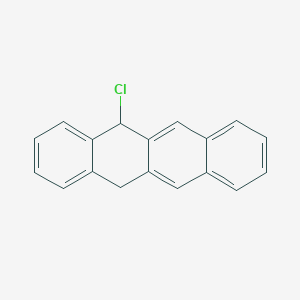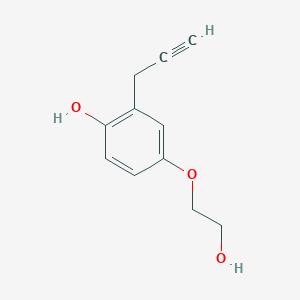
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is an organic compound with a complex structure that includes both hydroxyl and alkyne functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol typically involves the reaction of a phenolic compound with an alkyne and an ethylene oxide derivative. The reaction conditions often require the use of a base to deprotonate the phenol, allowing it to react with the alkyne and ethylene oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major products are alkenes or alkanes, depending on the extent of reduction.
Substitution: The major products are ethers or amines, depending on the nucleophile used.
科学的研究の応用
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethoxy)phenol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
2-(prop-2-yn-1-yl)phenol: Lacks the ethylene oxide derivative, reducing its solubility in water and other polar solvents.
Uniqueness
4-(2-Hydroxyethoxy)-2-(prop-2-yn-1-yl)phenol is unique due to the presence of both hydroxyl and alkyne functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
918495-54-2 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
4-(2-hydroxyethoxy)-2-prop-2-ynylphenol |
InChI |
InChI=1S/C11H12O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h1,4-5,8,12-13H,3,6-7H2 |
InChIキー |
XZTOYNFMDYIGSE-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=C(C=CC(=C1)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


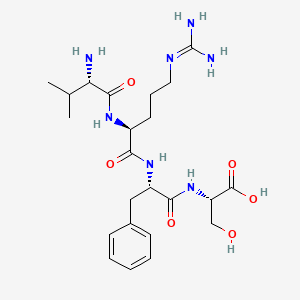
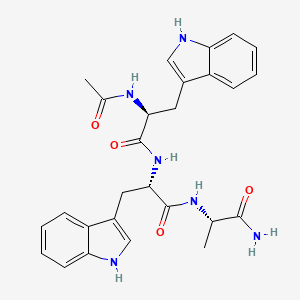
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
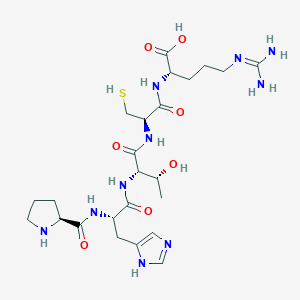

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
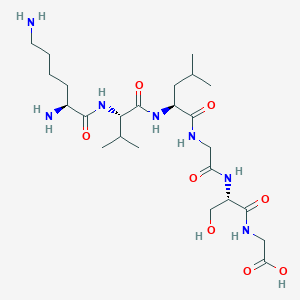
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
